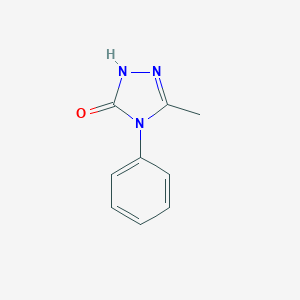

5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-4-phenyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7-10-11-9(13)12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPJMTJIFZSNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397220 | |

| Record name | 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010-54-4 | |

| Record name | 2,4-Dihydro-5-methyl-4-phenyl-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1010-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, a heterocyclic compound of significant interest in medicinal and materials science. Due to a scarcity of direct experimental data in peer-reviewed literature, this document leverages established chemical principles and extensive data from structurally analogous compounds to construct a predictive yet scientifically rigorous profile. We present a plausible synthetic pathway, detailed predictions of its spectroscopic and crystallographic characteristics, and estimations of key physicochemical parameters such as melting point, solubility, and pKa. Furthermore, this guide includes detailed, field-proven experimental protocols for the synthesis and empirical validation of these properties, serving as an actionable resource for researchers in drug discovery and chemical development.

Introduction and Scientific Context

The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its unique combination of features.[1] These include metabolic stability, a capacity for hydrogen bonding, and a rigid structure that facilitates high-affinity interactions with biological targets.[1] This scaffold is integral to a wide array of clinically approved drugs, demonstrating broad pharmacological utility as antifungal, anticancer, anticonvulsant, and anti-inflammatory agents.[2][3] The specific compound, this compound, incorporates a phenyl group at the N4 position and a methyl group at the C5 position. These substitutions are anticipated to significantly influence its steric and electronic properties, thereby modulating its solubility, receptor binding affinity, and metabolic profile. The N-phenyl group, in particular, can engage in π-π stacking interactions, a common binding motif for many enzymes and receptors.[2]

This guide aims to provide a detailed, predictive overview of this molecule's core physicochemical properties, offering a foundational dataset for future research and development endeavors. While the compound is noted as commercially available, indicating its successful synthesis and stability, a consolidated public data profile is absent.[4] This work bridges that gap by synthesizing information from closely related 4,5-disubstituted-1,2,4-triazol-3-ones and thiones to build a reliable predictive model.[5][6][7]

Proposed Synthesis and Mechanistic Rationale

The synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones is well-established in the chemical literature.[6][7] A highly plausible and efficient route for the title compound involves a two-step process starting from readily available commercial reagents: 1-acetyl-2-phenylhydrazine, which can be formed from the reaction of phenylhydrazine and an acetylating agent, and a phosgene equivalent. A more direct and common laboratory synthesis involves the reaction of an appropriate semicarbazide followed by cyclization. An analogous and well-documented approach is the base-catalyzed intramolecular dehydrative cyclization of a substituted semicarbazide.[5][7]

A proposed synthetic pathway starts with the reaction of N-phenylhydrazinecarboxamide (phenylsemicarbazide) with acetic anhydride. The resulting 1-acetyl-4-phenylsemicarbazide intermediate is then subjected to base-catalyzed cyclization to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

1-Acetyl-4-phenylsemicarbazide (or phenylsemicarbazide and acetic anhydride)

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric Acid (HCl), dilute

-

Deionized Water

-

Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

-

Cyclization: In a 250 mL round-bottom flask, dissolve 1-acetyl-4-phenylsemicarbazide (0.1 mol) in a 5% aqueous sodium hydroxide solution (100 mL).

-

Reflux: Attach a condenser and reflux the mixture with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

-

Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it with dilute hydrochloric acid until the pH is approximately 6-7.

-

Precipitation & Isolation: The product will precipitate as a solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

-

Drying & Recrystallization: Dry the crude product in a vacuum oven at 60°C. For further purification, recrystallize the solid from an appropriate solvent such as aqueous ethanol.

Structural Elucidation (Predictive Analysis)

The structural identity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are predicted.[5][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~11.5-12.5 ppm (singlet, 1H): This broad singlet corresponds to the acidic N-H proton of the triazole ring. Its chemical shift can be sensitive to concentration and solvent.

-

δ ~7.3-7.6 ppm (multiplet, 5H): This multiplet represents the aromatic protons of the N-phenyl substituent.

-

δ ~2.2-2.4 ppm (singlet, 3H): This singlet is characteristic of the methyl group protons at the C5 position.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~155-158 ppm: Carbonyl carbon (C=O) of the triazolone ring.

-

δ ~145-148 ppm: C5 carbon of the triazole ring, attached to the methyl group.

-

δ ~133-135 ppm: Quaternary aromatic carbon (C-ipso) of the phenyl ring.

-

δ ~128-130 ppm: Aromatic C-H carbons of the phenyl ring.

-

δ ~125-127 ppm: Aromatic C-H carbons of the phenyl ring.

-

δ ~10-14 ppm: Methyl carbon (CH₃).

-

Infrared (IR) Spectroscopy

-

~3200-3100 cm⁻¹: A broad absorption band characteristic of N-H stretching vibration.

-

~3050-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl group.

-

~1750-1680 cm⁻¹: A strong absorption band corresponding to the C=O (carbonyl) stretching vibration, a key feature of the triazol-3-one ring.[5]

-

~1600-1580 cm⁻¹: C=N stretching vibration within the triazole ring.

-

~1500 & 1450 cm⁻¹: C=C stretching vibrations of the aromatic phenyl ring.

Mass Spectrometry (MS)

-

Method: Electron Impact (EI) or Electrospray Ionization (ESI).

-

Molecular Ion Peak (M⁺): For C₉H₉N₃O, the expected m/z would be approximately 175.07. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Key Fragmentation Patterns:

-

Loss of the phenyl group (C₆H₅, -77 Da).

-

Loss of the methyl group (CH₃, -15 Da).

-

Cleavage of the triazole ring, leading to characteristic nitrogen-containing fragments.

-

Physicochemical Properties (Predictive Analysis)

The physical and chemical properties of the molecule dictate its behavior in various systems, which is critical for applications in drug development and materials science.

| Property | Predicted Value / Characteristic | Rationale / Comparative Data |

| Molecular Formula | C₉H₉N₃O | - |

| Molecular Weight | 175.19 g/mol | - |

| Appearance | White to off-white crystalline solid | Common for this class of compounds. |

| Melting Point | 170 - 190 °C | Based on analogs like 4-n-butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one and other triazoles.[7] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water and nonpolar solvents like hexane. | The polar triazolone ring and N-H group allow for solubility in polar aprotic solvents. The nonpolar phenyl group limits aqueous solubility. |

| pKa (N-H acidity) | 8.5 - 9.5 (in aqueous media) | The 1,2,4-triazole ring is weakly acidic. The N-phenyl group is electron-withdrawing, which should slightly increase the acidity compared to an N-alkyl substituted analog. |

| Thermal Stability | Stable up to >200°C | Heterocyclic aromatic structures generally exhibit good thermal stability. Decomposition would likely begin with the loss of substituents. |

Standard Operating Procedures for Physicochemical Characterization

To empirically validate the predicted properties, the following standard experimental workflows should be employed.

Workflow for Purity and Identity Confirmation

Caption: Standard workflow for confirming the structure and purity of the synthesized compound.

Protocol for Melting Point Determination

-

Sample Preparation: Place a small amount of the dry, crystalline compound into a capillary tube, sealed at one end.

-

Apparatus: Use a calibrated digital melting point apparatus.

-

Measurement: Place the capillary tube in the apparatus. Heat at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when approaching the expected melting point.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Protocol for Solubility Assessment

-

Solvent Selection: Choose a range of solvents (e.g., water, DMSO, ethanol, dichloromethane, hexane).

-

Measurement: To 1 mL of each solvent in a vial, add the compound in small, pre-weighed increments (e.g., 1 mg) at a constant temperature (e.g., 25 °C).

-

Observation: Stir vigorously after each addition. Observe for complete dissolution.

-

Classification: Classify solubility qualitatively (e.g., soluble >10 mg/mL, sparingly soluble 1-10 mg/mL, insoluble <1 mg/mL).

Protocol for pKa Determination (Potentiometric Titration)

-

Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent system, such as a water/methanol mixture to ensure solubility.

-

Titration: Use a calibrated pH meter. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Data Collection: Record the pH after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Protocol for Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

-

Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

-

Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a temperature range (e.g., 25 °C to 500 °C).

-

Data Interpretation: The resulting thermogram will show the percentage of weight loss as a function of temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, profile of the physicochemical properties of this compound. By integrating data from structurally related analogs and fundamental chemical principles, we have proposed a reliable synthesis route and offered detailed predictions for its spectroscopic and physical characteristics. The inclusion of standardized experimental protocols provides a clear pathway for the empirical validation of these predictions. This document serves as a crucial foundational resource for researchers, enabling them to accelerate their investigations into the potential applications of this promising molecule in drug discovery and materials science.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-n-Butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unraveling the Molecular Trajectory of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: A Technical Guide to its Putative Mechanism of Action

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide delves into the putative mechanism of action of a specific derivative, 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. While direct, comprehensive mechanistic studies on this particular molecule are nascent, a wealth of data from structurally analogous compounds allows for the formulation of robust, testable hypotheses. This document synthesizes the existing evidence, focusing on three primary, plausible mechanisms: anticonvulsant activity, kinase inhibition, and antimicrobial effects. We provide in-depth, field-proven experimental protocols to rigorously investigate these proposed actions, alongside a critical analysis of the structure-activity relationships that govern the biological activity of this chemical class. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the therapeutic potential of this compound and its derivatives.

Introduction: The Prominence of the 1,2,4-Triazol-3-one Core

The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, featured in a wide array of clinically approved drugs.[1] Its prevalence stems from its unique physicochemical properties: the triazole moiety can engage in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, making it an effective pharmacophore for a diverse range of biological targets.[2] The 2,4-dihydro-3H-1,2,4-triazol-3-one core, in particular, has been the subject of extensive investigation, with derivatives exhibiting a broad spectrum of biological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

This guide focuses on this compound, a representative member of this class. While its specific molecular targets are not yet definitively identified, the extensive literature on its analogs provides a strong foundation for predicting its mechanism of action. This document will explore the most probable molecular pathways and provide the experimental frameworks necessary to validate these hypotheses.

Putative Mechanisms of Action

Based on the established biological activities of structurally related 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones and 4-phenyl-1,2,4-triazole derivatives, we propose three primary putative mechanisms of action for this compound.

Anticonvulsant Activity

A significant body of evidence points to the anticonvulsant potential of 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones.[6] Studies on a series of these compounds have demonstrated efficacy in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice.[6] The MES model is often indicative of a compound's ability to inhibit seizure spread, a mechanism common to drugs that block voltage-gated sodium channels. The activity in the PTZ model suggests a possible interaction with the GABAergic system.

Importantly, receptor-binding studies on active analogs have suggested that their anticonvulsant effects are not mediated through interactions with benzodiazepine or NMDA-type glutamate receptors.[6] Some 4-phenyl-[3][7][8]triazolo[4,3-a]quinazolin-5(4H)-one derivatives have shown potent activity against seizures induced by both pentylenetetrazole and bicuculline.[8] This further supports a potential modulation of GABAergic neurotransmission.

Hypothesized Molecular Target: Voltage-gated sodium channels and/or modulation of GABA-A receptors.

Kinase Inhibition

The 1,2,4-triazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] Various derivatives have been shown to inhibit a range of kinases, leading to potent anti-inflammatory and anticancer effects. For example, certain 1,2,4-triazole-based compounds have demonstrated significant inhibitory activity against p38α MAP kinase, a key regulator of inflammatory responses.[7] Others have been identified as dual inhibitors of Tankyrase and PI3K, pathways often dysregulated in cancer.[9]

The phenyl group at the 4-position and the methyl group at the 5-position of the title compound can be envisioned to interact with the hydrophobic regions of an ATP-binding pocket of a kinase. The triazolone core itself can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Hypothesized Molecular Target: A range of protein kinases, including but not limited to MAP kinases, tyrosine kinases (e.g., EGFR), and PI3K.

Antimicrobial Activity

The 1,2,4-triazole core is famously present in several widely used antifungal agents, such as fluconazole and itraconazole. The primary mechanism of action for these drugs is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

While the antibacterial mechanism of triazoles is more varied, some derivatives have shown promising activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species.[10][11] The specific molecular targets in bacteria are less well-defined but may involve the inhibition of essential enzymes or other cellular processes.

Hypothesized Molecular Target:

-

Antifungal: Fungal lanosterol 14α-demethylase (CYP51).

-

Antibacterial: Various essential bacterial enzymes.

Experimental Protocols for Mechanistic Elucidation

To investigate the putative mechanisms of action of this compound, the following experimental workflows are recommended.

Anticonvulsant Activity Screening

Objective: To determine the in vivo anticonvulsant efficacy of the test compound.

Methodology: Maximal Electroshock (MES) Test in Mice

-

Animal Preparation: Use male Swiss albino mice (20-25 g). House them in standard conditions with free access to food and water for at least one week before the experiment.

-

Compound Administration: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group and a positive control group (e.g., phenytoin, 25 mg/kg) should be included.

-

Induction of Seizures: 30 minutes post-administration, induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hind-limb extension phase of the seizure. Protection is defined as the absence of this phase.

-

Data Analysis: Calculate the percentage of protected mice at each dose. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

In Vitro Kinase Inhibition Assay

Objective: To screen for and quantify the inhibitory activity of the test compound against a panel of protein kinases.

Methodology: LanthaScreen® Eu Kinase Binding Assay

-

Assay Principle: This is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding pocket of a kinase.

-

Initial Screening: Screen this compound at a single concentration (e.g., 10 µM) against a broad panel of commercially available kinases.

-

IC50 Determination: For kinases where significant inhibition (>50%) is observed in the initial screen, perform a dose-response experiment.

-

Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM).

-

In a 384-well plate, combine the kinase, the Eu-labeled anti-tag antibody, the Alexa Fluor® 647-labeled tracer, and the test compound at each concentration.

-

Incubate at room temperature for 1 hour.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

-

Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against relevant fungal and bacterial strains.

Methodology: Broth Microdilution Method (CLSI Guidelines)

-

Strain Preparation: Grow the microbial strains (e.g., Candida albicans for antifungal testing, Staphylococcus aureus for antibacterial testing) overnight in the appropriate broth medium. Dilute the cultures to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for yeast).

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for 18-24 hours for bacteria or 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights from Analogs

The biological activity of 1,2,4-triazol-3-one derivatives is highly dependent on the nature and position of substituents. The following table summarizes key SAR trends observed in the literature for related compounds, which can guide the future design of more potent analogs of this compound.

| Position | Substituent Variation | Impact on Activity | Reference |

| N4-Phenyl Ring | Electron-withdrawing groups (e.g., halogens) | Often enhances anticonvulsant and anticancer activity. | [2][3] |

| Electron-donating groups (e.g., methoxy) | Can increase antimicrobial and anti-inflammatory activity. | [5] | |

| C5-Substituent | Small alkyl groups (e.g., methyl) | Generally well-tolerated for various activities. | [12] |

| Aromatic or heteroaromatic rings | Can significantly enhance potency, depending on the target. | [6] | |

| N2-Alkylation | Presence of an alkyl group | Can modulate potency and pharmacokinetic properties. | [6] |

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively elucidated, the extensive research on its structural analogs provides a strong basis for three putative mechanisms: anticonvulsant activity, kinase inhibition, and antimicrobial effects. The experimental protocols outlined in this guide offer a clear path forward for rigorously testing these hypotheses.

Future research should focus on:

-

Target Identification: Employing techniques such as chemical proteomics or thermal shift assays to identify the direct binding partners of the compound.

-

In Vivo Efficacy Studies: For any confirmed in vitro activity, progressing to relevant animal models of disease (e.g., epilepsy, cancer xenografts, or infection models).

-

Medicinal Chemistry Optimization: Using the SAR data to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

By systematically pursuing these lines of investigation, the full therapeutic potential of this compound and the broader class of 1,2,4-triazol-3-ones can be realized.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2,4-Dihydro-3H-1,2,4-triazol-3-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Derivatives

Introduction: The 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocyclic system containing three nitrogen atoms that has garnered significant attention in medicinal chemistry.[1][2] This scaffold is considered a "privileged" structure due to its unique physicochemical properties, metabolic stability, and its capacity for diverse biological interactions.[3][4] The triazole nucleus can act as a bioisostere for amide, ester, and carboxylic acid groups, enabling it to form hydrogen bonds, dipole-dipole interactions, and coordinate with metal ions in enzyme active sites.[5][6] This versatility has led to the development of numerous drugs containing the 1,2,4-triazole core, with applications spanning antifungal, anticancer, antimicrobial, antiviral, and anti-inflammatory therapies.[3][7][8]

This guide focuses specifically on derivatives of This compound . This particular scaffold combines the foundational triazol-3-one ring with a methyl group at the C5 position and a phenyl group at the N4 position. These substitutions are not arbitrary; the phenyl ring provides a large, modifiable surface for structure-activity relationship (SAR) studies, while the methyl group can influence steric interactions and electronic properties. The biological activity of these derivatives is profoundly influenced by the nature and position of further substituents on the N4-phenyl ring, making this a fertile ground for drug discovery and development.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of the 1,2,4-triazole nucleus are widely recognized for their potent antimicrobial effects, encompassing both antibacterial and antifungal properties.[1][9] The efficacy of these compounds is highly dependent on the substituents attached to the core structure, which influence factors like membrane permeability and target enzyme affinity.[1]

Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis

The most well-established antifungal mechanism for 1,2,4-triazole derivatives is the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4][5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates fluidity and integrity.[3][4]

The key interaction involves the nitrogen atom at the N4 position of the triazole ring coordinating with the heme iron atom at the active site of the CYP51 enzyme.[3] This binding event blocks the enzyme's normal function, preventing the conversion of lanosterol to ergosterol. The subsequent accumulation of toxic methylated sterols disrupts the structure and function of the fungal cell membrane, leading to growth inhibition and cell death.[3] This mechanism is shared by widely used antifungal drugs such as fluconazole and itraconazole.[5][10]

References

- 1. bpasjournals.com [bpasjournals.com]

- 2. japer.in [japer.in]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives | springerprofessional.de [springerprofessional.de]

- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives | MDPI [mdpi.com]

An In-depth Technical Guide to 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] Its unique chemical properties, including its capacity for hydrogen bonding, dipole character, and rigidity, make it an important pharmacophore for engaging with biological targets.[1] Within this broad and pharmacologically significant family of compounds, 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one represents a key derivative with considerable potential in drug discovery and development. This guide provides a comprehensive technical overview of this compound, from its molecular identity to its synthesis and potential applications, designed to equip researchers and drug development professionals with the critical knowledge for its effective utilization.

Section 1: Chemical Identity and Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties govern its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₉N₃O | Calculated |

| Molecular Weight | 175.19 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | |

| Melting Point | Not available | |

| Boiling Point | Not available |

Note: Some physical properties are predicted based on the general characteristics of related 1,2,4-triazole derivatives.

Section 2: Synthesis of this compound

The synthesis of 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones is a well-established process in organic chemistry.[3] A common and effective method involves the alkaline cyclization of 1-aroyl-4-alkylsemicarbazides.[3] This approach offers a versatile route to a variety of substituted triazolones.

Experimental Protocol: Synthesis via Alkaline Cyclization

This protocol outlines a representative synthesis of a 5-substituted-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one.

Step 1: Formation of the Semicarbazide Intermediate

-

Reactants: Phenyl isocyanate and methylhydrazine.

-

Procedure: In a suitable solvent such as dichloromethane, equimolar amounts of phenyl isocyanate and methylhydrazine are reacted at room temperature. The reaction is typically stirred for 2-4 hours.

-

Work-up: The solvent is removed under reduced pressure to yield the crude 1-methyl-4-phenylsemicarbazide. This intermediate can be purified by recrystallization if necessary.

Step 2: Acylation of the Semicarbazide

-

Reactants: 1-Methyl-4-phenylsemicarbazide and acetyl chloride.

-

Procedure: The semicarbazide is dissolved in a suitable solvent like pyridine. Acetyl chloride is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up: The reaction is quenched with water, and the product, 1-acetyl-1-methyl-4-phenylsemicarbazide, is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the acylated intermediate.

Step 3: Alkaline Cyclization

-

Reactant: 1-Acetyl-1-methyl-4-phenylsemicarbazide.

-

Procedure: The acylated semicarbazide is dissolved in an aqueous solution of a base, such as 2N sodium hydroxide. The mixture is heated under reflux for 4-6 hours.

-

Work-up: After cooling, the solution is neutralized with an acid (e.g., HCl) to precipitate the crude this compound. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis Workflow Diagram

Caption: General synthesis workflow for this compound.

Section 3: Potential Applications in Drug Discovery and Development

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][4]

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant potential of 2,4-dihydro-3H-1,2,4-triazol-3-ones.[3][5] Studies have shown that various 5-aryl derivatives of this scaffold exhibit activity against both maximal electroshock- and pentylenetetrazole-induced seizures in animal models.[3] The mechanism of action for some of these compounds does not appear to involve the benzodiazepine or NMDA-type glutamate receptors, suggesting a potentially novel mode of anticonvulsant action.[3]

Antifungal and Antibacterial Agents

The triazole core is famously present in many antifungal drugs.[2] This class of compounds often acts by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes.[2] Furthermore, novel 1,2,4-triazole derivatives continue to be explored for their antibacterial properties against a range of pathogens.

Anticancer Potential

The antiproliferative effects of 1,2,4-triazole derivatives have also been investigated. Some compounds have been screened against various human tumor cell lines, demonstrating potential for development as anticancer agents.

Signaling Pathway Implication (Hypothetical)

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, based on the activities of related compounds, it is plausible that it could interact with various cellular targets. For instance, in the context of anticonvulsant activity, it might modulate ion channels or neurotransmitter systems.

Caption: Hypothetical signaling pathways potentially modulated by the compound.

Section 4: Future Directions and Conclusion

This compound stands as a compound of interest for further investigation in the fields of medicinal chemistry and drug development. Its structural similarity to known bioactive molecules, particularly those with anticonvulsant properties, warrants a thorough evaluation of its pharmacological profile.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthesis protocol and obtaining comprehensive analytical data (NMR, Mass Spectrometry, etc.) to confirm its structure and purity.

-

In-depth Biological Screening: A broad-based screening of its activity against a panel of biological targets, including those relevant to neurological disorders, infectious diseases, and oncology.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the key structural features responsible for any observed biological activity, which will guide the design of more potent and selective compounds.

References

- 1. 5-methyl-3-phenyl-2H-triazol-4-one | C9H9N3O | CID 15257137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (4114-43-6) for sale [vulcanchem.com]

- 3. 4,5-dihydro-1H-1,2,4-triazol-5-one | C2H3N3O | CID 135436542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one | CymitQuimica [cymitquimica.com]

- 5. 2,4-Dihydro-5-methoxy-4-methyl-3H-1,2,4-triazol-3-one | C4H7N3O2 | CID 10877145 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure Elucidation of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Abstract

This in-depth technical guide provides a comprehensive framework for the complete structure elucidation of the heterocyclic compound 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. The 1,2,4-triazole nucleus is a critical scaffold in the development of pharmaceutical agents, making the unambiguous determination of its derivatives' structures a paramount concern for researchers in medicinal chemistry and drug development.[1] This document moves beyond a simple listing of analytical techniques, instead offering a logical, integrated workflow that demonstrates how data from multiple spectroscopic methods are synthesized to build an unassailable structural proof. Each section details not only the experimental protocol but also the underlying scientific rationale for its inclusion, ensuring a self-validating and robust analytical strategy.

Introduction and Molecular Overview

The target of this guide is the precise structural confirmation of this compound. The 1,2,4-triazole ring system is known to exist in different tautomeric forms, which can significantly influence its biological activity and physicochemical properties.[2] Therefore, a rigorous, multi-technique approach is not merely academic but essential for definitive characterization.

Proposed Molecular Structure:

-

Molecular Formula: C₉H₉N₃O

-

Molecular Weight: 175.19 g/mol

-

Key Structural Features:

-

A five-membered 1,2,4-triazole heterocyclic ring.

-

A phenyl group substituted at the N4 position.

-

A methyl group substituted at the C5 position.

-

A carbonyl group (C=O) at the C3 position, defining it as a triazol-3-one.

-

An N-H group within the triazole ring.

-

The elucidation process will follow a logical progression, beginning with the confirmation of the molecular formula and proceeding through the identification of functional groups and the definitive mapping of the atomic connectivity.

Integrated Analytical Workflow

Caption: Integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

Expertise & Rationale: The first step in any structure elucidation is to determine the exact molecular formula. High-Resolution Mass Spectrometry (HRMS), typically with a time-of-flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement (to within 5 ppm). This accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the molecular formula.

Experimental Protocol (ESI-MS):

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Parameters:

Data Interpretation: The molecular ion of 1,2,4-triazoles is typically strong and readily observed.[4] For C₉H₉N₃O, the expected exact mass of the protonated molecule [M+H]⁺ is 176.0818. The HRMS experiment should yield a measured mass that closely matches this theoretical value.

Fragmentation Analysis: While ESI is a soft ionization technique, in-source fragmentation can be induced to provide structural clues. The fragmentation of the 1,2,4-triazole ring is complex and highly dependent on the substituents.[3] A common fragmentation involves the loss of neutral molecules like HCN.[3] For the target molecule, potential fragment ions could arise from the cleavage of the phenyl or methyl groups.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. By detecting the vibrational frequencies of bonds, we can confirm the presence of the carbonyl (C=O), N-H, aromatic C=C, and C-H bonds, which are all expected features of the proposed structure. This technique provides a qualitative fingerprint of the molecule.[5]

Experimental Protocol (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.

-

Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3100 - 3200 | N-H Stretch | Moderate, potentially broad peak, characteristic of N-H in heterocyclic rings.[6] |

| 3000 - 3100 | Aromatic C-H Stretch | Weak to moderate sharp peaks.[6] |

| 2900 - 3000 | Aliphatic C-H Stretch | Weak sharp peaks from the methyl group. |

| ~1700 | C=O Stretch (Amide) | Strong, sharp peak. The exact position indicates the nature of the carbonyl group. |

| 1500 - 1600 | Aromatic C=C Stretch | Multiple sharp peaks of varying intensity.[6] |

| ~1550 | C=N Stretch | Moderate peak within the triazole ring.[7] |

| 1300 - 1400 | C-N Stretch | Moderate intensity peaks.[1] |

The presence of these characteristic bands provides strong, corroborating evidence for the proposed functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Rationale: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of the entire molecule.[8] The choice of solvent is critical; DMSO-d₆ is often preferred for nitrogen-containing heterocycles as it allows for the observation of exchangeable protons like N-H.[9][10]

5.1. ¹H NMR Spectroscopy: Proton Environment

Experimental Protocol:

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[9]

-

Analysis: Record the spectrum, integrating all signals and determining their chemical shifts (δ) and coupling constants (J).

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 12.0 | Singlet | 1H | N-H (Triazole) | Exchangeable proton, often broad. Its presence confirms the dihydro-triazolone form.[9] |

| ~7.3 - 7.6 | Multiplet | 5H | Aromatic C-H | Protons of the phenyl group. The multiplet pattern will depend on the specific chemical shifts.[11] |

| ~2.2 - 2.4 | Singlet | 3H | -CH₃ (Methyl) | Methyl group attached to the triazole ring, appearing as a singlet as there are no adjacent protons.[11] |

5.2. ¹³C NMR Spectroscopy: Carbon Skeleton

Experimental Protocol:

-

Method: Run a standard proton-decoupled ¹³C NMR experiment on the same sample used for ¹H NMR.

-

DEPT-135: Additionally, run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT-135.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~155 - 165 | Absent | C=O (C3) | Carbonyl carbon in a five-membered ring, typically downfield.[9] |

| ~145 - 155 | Absent | C=N (C5) | Carbon of the triazole ring attached to the methyl group.[9] |

| ~130 - 135 | Absent | Quaternary Ar-C | The aromatic carbon directly attached to the triazole nitrogen. |

| ~125 - 130 | Positive | Ar-CH | Aromatic carbons bearing protons. Multiple signals are expected.[12] |

| ~10 - 15 | Positive | -CH₃ | Aliphatic carbon of the methyl group, appearing upfield. |

5.3. 2D NMR: Confirming Connectivity

Expertise & Rationale: While 1D NMR suggests the pieces of the molecule, 2D NMR proves how they are connected. HSQC links protons to their directly attached carbons, while HMBC reveals longer-range (2-3 bond) correlations, which are indispensable for connecting the molecular fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment will show a correlation peak between the methyl protons (~2.3 ppm) and the methyl carbon (~12 ppm), and correlations between the aromatic protons and their respective carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final confirmation. It reveals the crucial long-range couplings that piece the puzzle together.

Caption: Key HMBC correlations for structural confirmation.

Key Expected HMBC Correlations:

-

Methyl Protons to Ring Carbons: A strong correlation from the methyl protons (~2.3 ppm) to the C5 carbon (~150 ppm) is expected (a two-bond coupling, ²J). A weaker correlation to the C3 carbonyl carbon (~160 ppm) (a three-bond coupling, ³J) would definitively place the methyl group at C5.

-

Aromatic Protons to Triazole Ring: Correlations from the ortho-protons of the phenyl ring to the C5 carbon would confirm the N4-phenyl linkage.

-

N-H Proton to Ring Carbons: A correlation from the N-H proton (~11.5 ppm) to both C3 and C5 would provide absolute confirmation of the triazolone ring structure.

Conclusion: Synthesizing the Evidence

The complete and unambiguous structure elucidation of this compound is achieved through the systematic application and logical synthesis of data from multiple, complementary analytical techniques. HRMS confirms the elemental formula (C₉H₉N₃O). IR spectroscopy identifies the required functional groups (N-H, C=O, aromatic ring). Finally, a full suite of 1D and 2D NMR experiments provides an incontrovertible map of the atomic connectivity, with key HMBC correlations serving as the final, definitive proof. This rigorous, self-validating workflow ensures the highest level of scientific integrity for researchers in the field.

References

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. ijsr.net [ijsr.net]

- 3. benchchem.com [benchchem.com]

- 4. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. elar.urfu.ru [elar.urfu.ru]

- 11. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 12. mdpi.com [mdpi.com]

Spectroscopic Characterization of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from closely related analogs to present a detailed predictive analysis. It is designed for researchers, scientists, and drug development professionals, offering not only a reasoned interpretation of expected spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) but also field-proven, step-by-step protocols for data acquisition. The methodologies are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Introduction

This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1] Rigorous structural elucidation is the bedrock of any chemical research, particularly in drug discovery, where unambiguous identification is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, each providing a unique piece of the structural puzzle.

This guide addresses the spectroscopic profile of this compound. While direct experimental spectra for this compound are not readily found in current public databases, a robust predictive analysis can be constructed. By applying fundamental principles of spectroscopy and extrapolating from the known data of structurally similar compounds, we can build a reliable spectral forecast. This approach not only serves as a valuable reference for the potential synthesis and identification of this molecule but also as an instructional case study in predictive spectroscopic analysis.

Molecular Structure and Analytical Workflow

The structural formula of this compound is presented below, with atoms numbered for the purpose of NMR spectral assignment. The molecule features a five-membered triazolone ring, a phenyl substituent at the N4 position, and a methyl group at the C5 position. The triazolone ring contains a cyclic urea-like motif (amide/lactam functionality).

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

The logical flow for the complete spectroscopic characterization of a novel compound like this is outlined in the following workflow diagram.

Caption: General workflow for the spectroscopic characterization of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Data |

| ~11.0 - 12.0 | Singlet, broad | 1H | N-H | The N-H protons in triazole and similar heterocyclic rings are often deshielded and can be broad due to quadrupole effects and exchange. Similar N-H protons in related triazoles have been observed in this region.[1] |

| ~7.40 - 7.60 | Multiplet | 5H | Phenyl-H (C2'-C6') | Protons on the N-phenyl ring are expected in the aromatic region. The multiplet arises from overlapping signals of ortho, meta, and para protons. This is a typical range for N-phenyl substituted heterocycles.[2] |

| ~2.30 | Singlet | 3H | Methyl-H (C7) | The methyl group attached to the triazole ring is expected to be a singlet. Its chemical shift is influenced by the heterocyclic ring, and values around 2.3 ppm are common for methyl groups on triazole rings.[2] |

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Data |

| ~155.0 | C3 (C=O) | The carbonyl carbon in a cyclic urea/amide (lactam) is significantly deshielded. The C=O group in amides typically appears in the 160-170 ppm range, but this can be shifted in heterocyclic systems.[3] |

| ~148.0 | C5 | This carbon is attached to two nitrogen atoms and a methyl group, leading to a downfield shift. Carbons in similar environments in triazole derivatives are found in this region.[3] |

| ~133.0 | C1' (ipso-C of Phenyl) | The ipso-carbon of the phenyl ring, directly attached to the nitrogen atom. |

| ~129.5 | C3'/C5' (meta-C of Phenyl) | Aromatic carbons of the phenyl ring. |

| ~128.8 | C4' (para-C of Phenyl) | Aromatic carbon of the phenyl ring. |

| ~126.0 | C2'/C6' (ortho-C of Phenyl) | Aromatic carbons of the phenyl ring. |

| ~12.0 | C7 (Methyl) | The methyl carbon is expected to be in the aliphatic region, with a typical value for a methyl group attached to an sp²-hybridized carbon of a heterocycle. |

Experimental Protocol for NMR Data Acquisition

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve a wide range of polar organic compounds and to avoid exchange of the labile N-H proton with the solvent, which would occur in D₂O or CD₃OD. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR. A moderate concentration ensures good signal-to-noise without causing solubility or aggregation issues.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the purified compound.

-

Dissolve the sample in 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Acquire data using a 30-degree pulse width.

-

Set the relaxation delay to 2 seconds.

-

Acquire a minimum of 16 scans for good signal-to-noise.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR:

-

Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 30-degree pulse width and a relaxation delay of 2 seconds.

-

Acquire a minimum of 1024 scans.

-

Process the data with an exponential line broadening of 1.0 Hz.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Comparative Data |

| ~3200 | Strong, Broad | N-H Stretch | The N-H stretching vibration in amides and related compounds typically appears as a broad band due to hydrogen bonding.[4] |

| ~3050 | Medium | Aromatic C-H Stretch | Stretching vibrations of C-H bonds on the phenyl ring. |

| ~2950 | Medium | Aliphatic C-H Stretch | Stretching vibrations of C-H bonds in the methyl group. |

| ~1700 | Strong, Sharp | C=O Stretch (Amide I) | The carbonyl group in a five-membered lactam (cyclic amide) typically absorbs at a higher frequency than in a six-membered ring or acyclic amide due to ring strain. The C=O stretch in amides is a very strong and characteristic absorption.[5][6] |

| ~1600, ~1490 | Medium-Strong | C=C Aromatic Ring Stretch | Skeletal vibrations of the phenyl ring. |

| ~1550 | Medium | C=N Stretch | Stretching vibration of the endocyclic C=N bond in the triazole ring. |

Experimental Protocol for IR Data Acquisition

Rationale: The Attenuated Total Reflectance (ATR) technique is chosen for its simplicity, speed, and requirement for only a small amount of solid sample, eliminating the need for preparing KBr pellets.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

-

Data Acquisition:

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to achieve a good signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₉H₉N₃O

-

Molecular Weight: 175.19 g/mol

-

Predicted [M+H]⁺ (ESI+): m/z 176.08

-

Predicted Molecular Ion [M]⁺• (EI): m/z 175

| Predicted Fragment (m/z) | Possible Identity | Rationale for Fragmentation |

| 119 | [C₆H₅N₂]⁺ | Loss of the methyl and carbonyl groups. |

| 91 | [C₆H₅N]⁺ | Fragmentation of the triazole ring. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from phenyl-substituted compounds resulting from the cleavage of the bond to the heterocyclic ring.[7] |

Experimental Protocol for MS Data Acquisition

Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is excellent for confirming molecular weight. A high-resolution mass spectrometer (like a TOF or Orbitrap) is specified to allow for accurate mass measurement, which can be used to confirm the elemental composition.

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

-

-

Instrument Parameters (LC-ESI-TOF MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: 3.5 kV.

-

Nebulizer Gas (N₂): Set to an appropriate pressure for a stable spray (e.g., 2 bar).

-

Drying Gas (N₂): Set to a flow rate of 8 L/min at a temperature of 200 °C.

-

Data Acquisition: Acquire data in high-resolution mode (>10,000 resolution) to enable accurate mass determination.

-

Infusion: Introduce the sample solution into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

-

Summary and Conclusion

The comprehensive spectroscopic analysis of this compound, while predictive, is grounded in the fundamental principles of each analytical technique and supported by data from analogous structures. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (C=O, N-H, aromatic ring), and high-resolution mass spectrometry unequivocally determines the elemental composition and molecular weight.

The predicted data presented in this guide serves as a robust benchmark for any future experimental work on this compound. By following the detailed protocols provided, researchers can confidently acquire high-quality data. The concordance of experimentally obtained spectra with the predicted values herein would provide a very high degree of confidence in the structural confirmation of this compound.

References

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 3. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Researcher's Guide to Identifying and Validating Therapeutic Targets for 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs. Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity allow for high-affinity interactions with a wide array of biological targets. This guide focuses on a specific, under-investigated derivative, 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one . While direct research on this compound is limited, the extensive pharmacology of its structural analogs provides a robust foundation for predicting and validating its therapeutic potential. This document serves as an in-depth technical guide for researchers, outlining a systematic, evidence-based workflow to identify, validate, and characterize the therapeutic targets of this promising molecule. We will move from a broad analysis of the triazolone scaffold to detailed, actionable experimental protocols for target validation and mechanism of action studies, providing a comprehensive blueprint for its preclinical evaluation.

Part 1: Foundational Analysis - The Therapeutic Potential of the 1,2,4-Triazol-3-one Scaffold

The 1,2,4-Triazole Core: A Privileged Scaffold

The five-membered 1,2,4-triazole ring system is a bioisostere for amide and ester functionalities, offering improved metabolic stability and favorable pharmacokinetic properties. This has led to its incorporation into drugs with diverse therapeutic applications, including antifungal, anticancer, antiviral, and anticonvulsant agents.[1][2][3] The 2,4-dihydro-3H-1,2,4-triazol-3-one (triazolone) core, in particular, has been the subject of significant investigation, revealing a range of potent biological activities.

Predicted Therapeutic Areas Based on Structural Analogs

An analysis of the scientific literature on 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones reveals several recurring and well-documented biological effects. These findings allow us to prioritize a set of potential therapeutic targets for this compound.

-

Metabolic Diseases & Oncology: A compelling study identified novel triazolone derivatives as potent inhibitors of Stearoyl-CoA Desaturase-1 (SCD1), a critical enzyme in lipid metabolism.[4] SCD1 is a key target for metabolic diseases like obesity and diabetes, and is also implicated in cancer cell proliferation and survival.[5][6][7]

-

Oncology: The proviral integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases overexpressed in various cancers.[8][9] Structurally related triazolo[4,3-b]pyridazine derivatives have been successfully designed as selective PIM-1 kinase inhibitors.[1]

-

Infectious Diseases: The triazole scaffold is famously the basis for the "azole" class of antifungal drugs, which act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[10][11][12][13] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11][14]

-

Neurology: Numerous 1,2,4-triazole derivatives have demonstrated significant anticonvulsant activity in preclinical models.[15][16] Studies on 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones have shown efficacy in both maximal electroshock (MES) and pentylenetetrazole-induced seizure models, suggesting potential for treating epilepsy.[17] The mechanism is thought to involve modulation of neuronal ion channels, such as voltage-gated sodium channels.[17]

Prioritized Potential Targets for Investigation

Based on this analysis, we can formulate a clear hypothesis-driven approach to target identification. The following table prioritizes the most probable molecular targets for this compound.

| Priority | Potential Target | Therapeutic Area | Rationale / Key References |

| 1 | Stearoyl-CoA Desaturase-1 (SCD1) | Metabolic Disease, Oncology | Direct evidence for the triazolone scaffold yielding potent SCD1 inhibitors.[4][5] |

| 2 | PIM Kinases (PIM-1, -2, -3) | Oncology | Structurally related triazole compounds are known selective PIM kinase inhibitors.[1][8][9] |

| 3 | Lanosterol 14α-demethylase (CYP51) | Infectious Disease (Fungal) | Classic, well-established target for the broader triazole class of molecules.[10][11][13] |

| 4 | Neuronal Ion Channels | Neurology (Epilepsy) | Strong and recurrent evidence of anticonvulsant activity for the triazolone scaffold.[15][16][17] |

Part 2: Experimental Blueprint - A Step-by-Step Protocol for Target Validation

This section provides a logical and practical workflow for a research team to systematically test the hypotheses outlined in Part 1. The causality behind the experimental choice is to first observe a biological effect (phenotypic screening) and then deconstruct the molecular mechanism responsible (target-based assays and pathway analysis).

Initial Phenotypic Screening Workflow

A broad phenotypic screen is the most efficient first step. It allows the compound's most potent biological effect to guide the subsequent, more focused, target-based investigations. For example, potent cytotoxicity against cancer cells would prioritize PIM kinase and SCD1 inhibition assays, whereas a lack of cytotoxicity but strong antifungal activity would point towards CYP51.

Caption: Initial decision-making workflow based on phenotypic screening.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is used to assess the compound's effect on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[18][19][20]

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., HepG2 - liver, PC-3 - prostate) in appropriate complete medium.

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

-

Incubate overnight (~18-24 hours) at 37°C in a 5% CO₂ incubator to allow for cell attachment.[21]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1%.

-

Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control.

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT from each well.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[20]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Target-Specific Investigation: Metabolic and Oncologic Pathways

If the phenotypic screen suggests anticancer activity, the next logical step is to test the compound directly against the highest priority targets: SCD1 and PIM kinases.

Experimental Protocol: In Vitro Microsomal SCD1 Inhibition Assay

This biochemical assay directly measures the enzymatic activity of SCD1 by quantifying the conversion of a radiolabeled saturated fatty acid to its monounsaturated product.[2][23]

-

Reagent Preparation:

-

Microsomes: Prepare liver microsomes from rats or use commercially available human liver microsomes, which are a rich source of the SCD1 enzyme.

-

Substrate: [1-¹⁴C]Stearoyl-CoA.

-

Cofactors: Prepare a solution containing an NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) and MgCl₂ in a suitable buffer (e.g., 100 mM Potassium phosphate, pH 7.4).[2]

-

Inhibitor: Prepare serial dilutions of the test compound in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the potassium phosphate buffer, rat liver microsomes (to a final protein concentration of ~0.5 mg/mL), and the NADPH regenerating system.[2]

-

Add the test compound at various concentrations or vehicle (DMSO).

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding [1-¹⁴C]Stearoyl-CoA to a final concentration of 10 µM.[2]

-

Incubate the reaction mixture for 15-30 minutes at 37°C with gentle shaking.

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding ice-cold acetonitrile.[2]

-

Extract the lipids using the Bligh and Dyer method: add methanol and chloroform, vortex, then add 0.9% NaCl to induce phase separation. Centrifuge and collect the lower organic (chloroform) layer.[2]

-

Dry the lipid extract under a gentle stream of nitrogen.

-

-

Analysis by HPLC or TLC:

-

Resuspend the dried lipids in chloroform.

-

Separate the radiolabeled substrate ([¹⁴C]stearic acid) from the product ([¹⁴C]oleic acid) using either reverse-phase HPLC with an online radioisotope detector or by Thin Layer Chromatography (TLC).[23]

-

If using TLC, scrape the silica corresponding to the stearic acid and oleic acid spots into separate scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[2]

-

-

Data Analysis:

-

Calculate SCD1 activity as the ratio of radioactivity in the oleic acid product to the total radioactivity (oleic acid + stearic acid).

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Data Presentation: Hypothetical SCD1 Inhibition Data

| Compound | Target | Assay Type | IC₅₀ (nM) |

| 5-Methyl-4-phenyl-etc. | Human SCD1 | Microsomal Assay | Experimental Value |

| Reference Inhibitor A | Human SCD1 | Microsomal Assay | 4.5[6] |

| Reference Inhibitor B | Human SCD1 | Microsomal Assay | 8.8[6] |

Mechanism of Action (MoA) Elucidation: Downstream Signaling Analysis

Confirming that the compound hits the intended target within a cell and produces the expected downstream biological consequences is a critical validation step. Western blotting is the gold-standard technique for this purpose.[3][24] If the compound is found to inhibit SCD1, we would expect to see changes in signaling pathways that are regulated by lipid metabolism, such as the AMP-activated protein kinase (AMPK) or Akt pathways.

Caption: Hypothesized SCD1 signaling pathway for Western Blot analysis.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

This protocol details the steps to measure changes in the phosphorylation status of key signaling proteins like Akt, a downstream effector of pathways modulated by lipid metabolism.[3][25]

-

Cell Culture and Treatment:

-

Seed cells (e.g., HepG2) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentration for a specified time (e.g., 24 hours). Include a vehicle-only control.

-

-

Protein Extraction (Lysis):

-

Aspirate the media and wash the cells twice with ice-cold 1X PBS.

-

Lyse the cells by adding 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[3]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate for 10-15 seconds to shear DNA and ensure complete lysis.[25]

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Normalize all samples with lysis buffer to the same final concentration (e.g., 1-2 µg/µL).

-

-

Sample Preparation and Gel Electrophoresis:

-

To 20-30 µg of protein from each sample, add 2x Laemmli sample buffer containing a reducing agent (e.g., DTT).

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[3]

-

Load the denatured samples onto an SDS-polyacrylamide gel (e.g., 10% acrylamide).[3]

-

Run the gel until adequate separation of proteins by size is achieved.

-

-